molecular formula C16H13N3O B7458169 N-methyl-N-phenylquinoxaline-2-carboxamide

N-methyl-N-phenylquinoxaline-2-carboxamide

Cat. No. B7458169
M. Wt: 263.29 g/mol
InChI Key: RGRDYRMYPQOXBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-phenylquinoxaline-2-carboxamide (MPQ) is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPQ has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Mechanism of Action

N-methyl-N-phenylquinoxaline-2-carboxamide's mechanism of action involves the blockade of voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. N-methyl-N-phenylquinoxaline-2-carboxamide binds to the channel's pore-forming alpha subunit, preventing the influx of sodium ions into the cell. This blockade results in a decrease in neuronal excitability and the inhibition of action potential generation.
Biochemical and Physiological Effects:
In addition to its effects on neuronal excitability, N-methyl-N-phenylquinoxaline-2-carboxamide has been shown to have a range of biochemical and physiological effects. N-methyl-N-phenylquinoxaline-2-carboxamide has been found to inhibit the release of glutamate, a neurotransmitter involved in pain perception. N-methyl-N-phenylquinoxaline-2-carboxamide has also been shown to decrease the release of dopamine, a neurotransmitter involved in reward signaling, making N-methyl-N-phenylquinoxaline-2-carboxamide a potential tool for investigating drug addiction.

Advantages and Limitations for Lab Experiments

One advantage of using N-methyl-N-phenylquinoxaline-2-carboxamide in lab experiments is its specificity for voltage-gated sodium channels. This specificity allows researchers to selectively investigate the role of sodium channels in various physiological processes. However, one limitation of using N-methyl-N-phenylquinoxaline-2-carboxamide is its potential for off-target effects. N-methyl-N-phenylquinoxaline-2-carboxamide has been shown to interact with other ion channels, such as calcium channels, at high concentrations, which could confound experimental results.

Future Directions

For research involving N-methyl-N-phenylquinoxaline-2-carboxamide include the development of more selective sodium channel blockers, investigation of the role of sodium channels in disease states, and the development of new synthetic methods for N-methyl-N-phenylquinoxaline-2-carboxamide.

Synthesis Methods

N-methyl-N-phenylquinoxaline-2-carboxamide can be synthesized through a multistep process involving the reaction of 2-nitrophthalic acid with methylamine and phenylhydrazine. The resulting intermediate is then reduced to form N-methyl-N-phenylquinoxaline-2-carboxamide. The purity of the compound can be increased through recrystallization.

Scientific Research Applications

N-methyl-N-phenylquinoxaline-2-carboxamide has been used in a variety of scientific research applications, including the study of neuronal excitability, pain perception, and drug addiction. N-methyl-N-phenylquinoxaline-2-carboxamide has been shown to block voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This blockade results in a decrease in neuronal excitability, making N-methyl-N-phenylquinoxaline-2-carboxamide a useful tool for investigating the role of sodium channels in various physiological processes.

properties

IUPAC Name

N-methyl-N-phenylquinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-19(12-7-3-2-4-8-12)16(20)15-11-17-13-9-5-6-10-14(13)18-15/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRDYRMYPQOXBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-phenylquinoxaline-2-carboxamide

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